![molecular formula C14H24N2O4S B5507986 8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , involves complex chemical reactions aimed at introducing various functional groups to achieve desired pharmacological activities. For instance, Caroon et al. (1981) describe the preparation of a series of these compounds for antihypertensive activity screening, highlighting the versatility of this scaffold in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds like 8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the presence of spiro and oxadiazole rings, contributing to their distinct chemical behavior and physical properties. The structure-activity relationship studies, as discussed by Tsukamoto et al. (1995), provide insights into how modifications to the structure affect receptor binding and activity, emphasizing the importance of the molecular framework in determining biological activity (Tsukamoto et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various biological targets through mechanisms such as receptor binding and enzyme inhibition. The study by Satyamurthy et al. (1984) on the synthesis of related compounds illustrates the chemical transformations these molecules can undergo, contributing to their biological activities (Satyamurthy et al., 1984).
Physical Properties Analysis
The physical properties of 8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, such as solubility, melting point, and stability, are crucial for its application in scientific research. While specific studies on these physical properties were not identified, general principles suggest that such compounds exhibit moderate solubility in organic solvents and stability under standard conditions, facilitating their use in laboratory settings.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential applications and handling requirements. The research by Fritch and Krajewski (2010) on T-type calcium channel antagonists showcases the type of chemical interactions and properties that can be expected from compounds within this class, indicating their potential utility in exploring biological pathways (Fritch & Krajewski, 2010).
Scientific Research Applications
Antihypertensive Activity
- Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties in animal models. These compounds, particularly those substituted at the 8 position, have been tested as alpha-adrenergic blockers, with some showing preference towards alpha 1 or alpha 2 adrenoceptor antagonism. Their potential in managing blood pressure, despite concerns over orthostatic hypotension, indicates a promising application in cardiovascular pharmacology (Caroon et al., 1981).
Supramolecular Chemistry
- The molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including those related to the query compound, demonstrates their role in supramolecular arrangements. These findings contribute to our understanding of molecular interactions and the design of new materials with specific properties (Graus et al., 2010).
Neuroprotective Effects
- A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their protective effects against brain edema and memory and learning deficits. These compounds exhibit inhibitory action on neural Ca uptake, suggesting their potential use in treating conditions associated with Ca2+ dysregulation (Tóth et al., 1997).
Antiviral Activity
- Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has identified compounds with significant activity against human coronaviruses and influenza viruses. These findings highlight the potential of these compounds in developing new antiviral drugs, especially given their selectivity and potency (Apaydın et al., 2019).
Organic Synthesis and Intermediates
- The synthesis and applications of 1,4-dioxaspiro[4.5]decan-8-one as a bifunctional synthetic intermediate in the creation of pharmaceuticals, liquid crystals, and insecticides showcase the versatility of spiro compounds in organic chemistry. This work not only provides a pathway to synthesize these valuable intermediates but also offers insight into optimizing reaction conditions for improved yields (Feng-bao, 2006).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate” has the hazard statements H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
properties
IUPAC Name |
8-[(1,1-dioxothian-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S/c1-15-11-14(20-13(15)17)4-6-16(7-5-14)9-12-3-2-8-21(18,19)10-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEADKQWSPXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CC3CCCS(=O)(=O)C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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